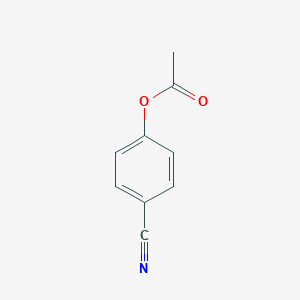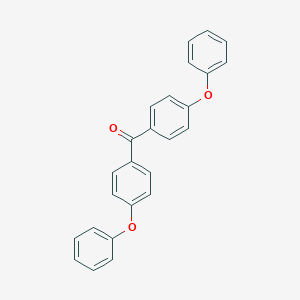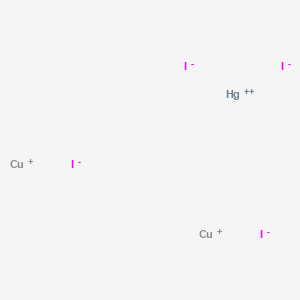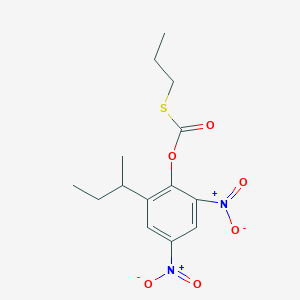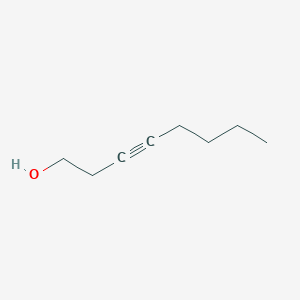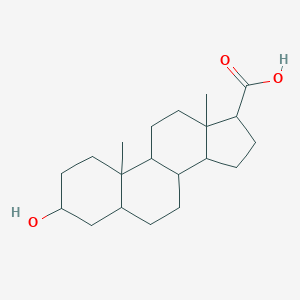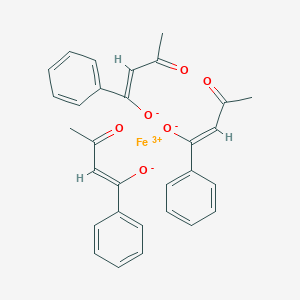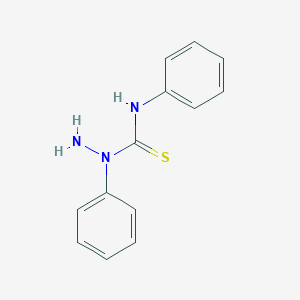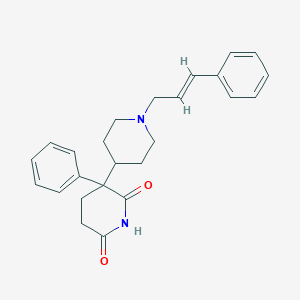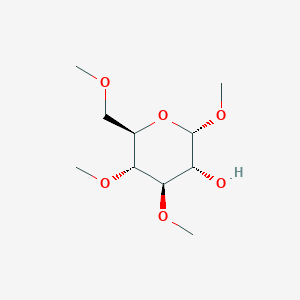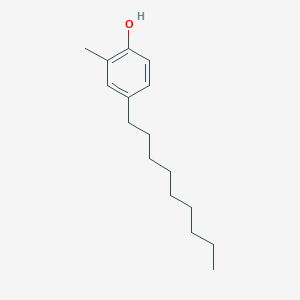
4-Nonyl-o-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nonyl-o-cresol, also known as 4-NOC, is a synthetic compound that belongs to the family of alkylphenols. It is widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 4-Nonyl-o-cresol is not well understood. However, it is believed to interact with various cellular targets such as estrogen receptors, androgen receptors, and enzymes involved in lipid metabolism. It may also disrupt cellular membranes and affect cellular signaling pathways.
Biochemische Und Physiologische Effekte
4-Nonyl-o-cresol has been shown to have various biochemical and physiological effects. It has been reported to have estrogenic and anti-androgenic activities, which may affect reproductive and developmental processes. It may also affect lipid metabolism and induce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-Nonyl-o-cresol has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, it has some limitations such as its potential toxicity and environmental impact. It may also have non-specific effects on cells, which may complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 4-Nonyl-o-cresol. One direction is to investigate its potential applications in medicine, such as its use as a drug delivery system or in cancer therapy. Another direction is to study its environmental fate and impact, especially in aquatic ecosystems. Additionally, further research is needed to understand its mechanism of action and potential health effects.
In conclusion, 4-Nonyl-o-cresol is a synthetic compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Wissenschaftliche Forschungsanwendungen
4-Nonyl-o-cresol has been extensively used in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. It is commonly used as a surfactant, emulsifier, and dispersant in various products such as detergents, pesticides, and paints. It is also used as a model compound for studying the toxicity and environmental fate of alkylphenols.
Eigenschaften
CAS-Nummer |
14417-90-4 |
|---|---|
Produktname |
4-Nonyl-o-cresol |
Molekularformel |
C16H26O |
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
2-methyl-4-nonylphenol |
InChI |
InChI=1S/C16H26O/c1-3-4-5-6-7-8-9-10-15-11-12-16(17)14(2)13-15/h11-13,17H,3-10H2,1-2H3 |
InChI-Schlüssel |
LUQSSEXHMSLJQS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)C |
Kanonische SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)C |
Andere CAS-Nummern |
14417-90-4 |
Piktogramme |
Corrosive; Environmental Hazard |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

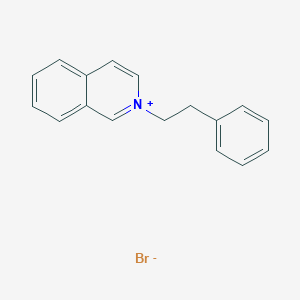
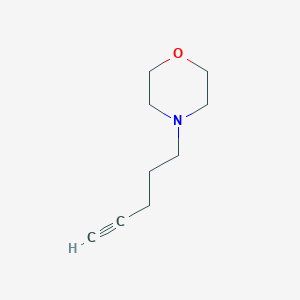
![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)
